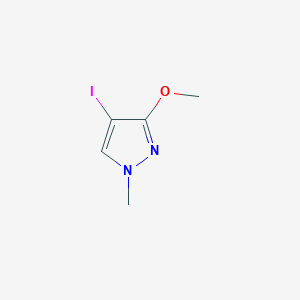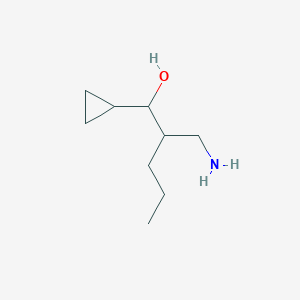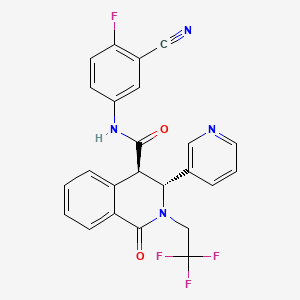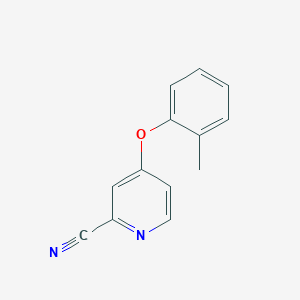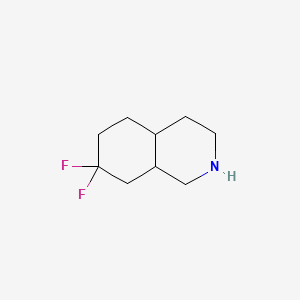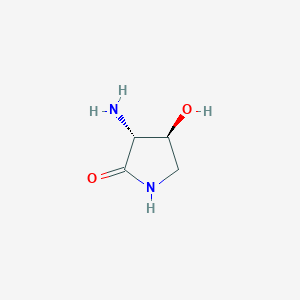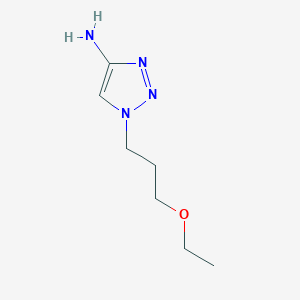![molecular formula C8H16ClNO B13479388 4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13479388.png)
4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride is a compound that belongs to the class of bicyclic structures, specifically the bicyclo[2.1.1]hexane system. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a bicyclic framework with an azabicyclo moiety and a propan-2-yloxy substituent, making it an interesting subject for synthetic and application-oriented research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride typically involves a [2 + 2] cycloaddition reaction. This method uses photochemistry to create new building blocks that can be further derivatized through various transformations . The reaction conditions often require specialized equipment, such as a mercury lamp, to facilitate the cycloaddition process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the photochemical [2 + 2] cycloaddition process. This would require optimization of reaction conditions to ensure efficiency and yield, as well as the development of robust purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN₃) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and potential pharmacological effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere in medicinal chemistry.
Bicyclo[2.2.1]heptane: Commonly used in the synthesis of natural products and bioactive compounds.
Bicyclo[3.1.0]hexane: Utilized in the development of new chemical entities with unique properties.
Uniqueness
4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride stands out due to its specific substitution pattern and the presence of an azabicyclo moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C8H16ClNO |
|---|---|
Peso molecular |
177.67 g/mol |
Nombre IUPAC |
4-propan-2-yloxy-2-azabicyclo[2.1.1]hexane;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-6(2)10-8-3-7(4-8)9-5-8;/h6-7,9H,3-5H2,1-2H3;1H |
Clave InChI |
CERVIFBLPSFWRH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC12CC(C1)NC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride](/img/structure/B13479326.png)
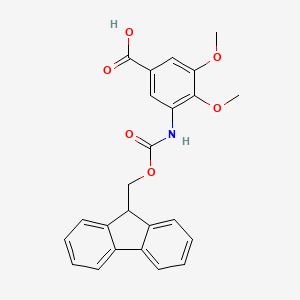
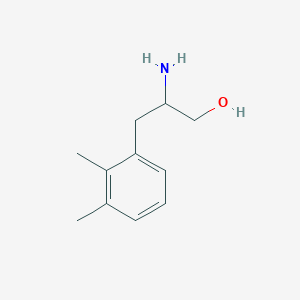
![7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13479350.png)
